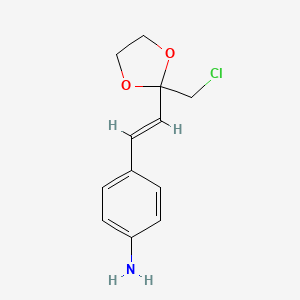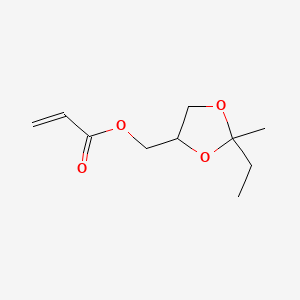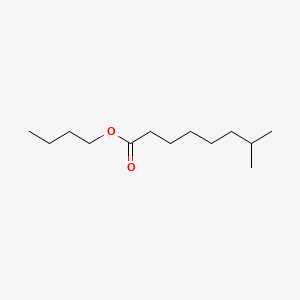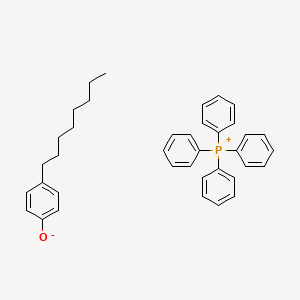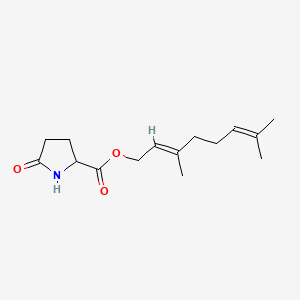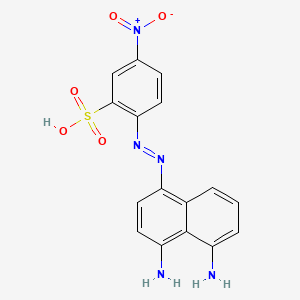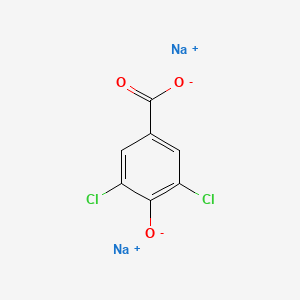
Benzoic acid, 3,5-dichloro-4-hydroxy-, disodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid, 3,5-dichloro-4-hydroxy-, disodium salt is a chemical compound with the molecular formula C7H3Cl2Na2O3. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 4 is replaced by a hydroxyl group. The compound is commonly used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,5-dichloro-4-hydroxy-, disodium salt typically involves the chlorination of 4-hydroxybenzoic acid followed by neutralization with sodium hydroxide. The reaction conditions include:
Chlorination: 4-hydroxybenzoic acid is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at positions 3 and 5.
Neutralization: The resulting 3,5-dichloro-4-hydroxybenzoic acid is then neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of 4-hydroxybenzoic acid are chlorinated using chlorine gas in industrial reactors.
Neutralization and Crystallization: The chlorinated product is neutralized with sodium hydroxide, and the resulting disodium salt is crystallized and purified for further use.
化学反应分析
Types of Reactions
Benzoic acid, 3,5-dichloro-4-hydroxy-, disodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to remove chlorine atoms, yielding simpler benzoic acid derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace chlorine atoms under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Simpler benzoic acid derivatives without chlorine atoms.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
科学研究应用
Benzoic acid, 3,5-dichloro-4-hydroxy-, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of benzoic acid, 3,5-dichloro-4-hydroxy-, disodium salt involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Protein Interactions: It can interact with proteins, altering their structure and function.
Pathways Involved: The compound affects various biochemical pathways, including those involved in inflammation and microbial growth.
相似化合物的比较
Similar Compounds
3,5-Dichloro-4-hydroxybenzoic acid: The parent compound without the disodium salt form.
4-Hydroxybenzoic acid: A simpler derivative without chlorine atoms.
3,5-Dimethoxy-4-hydroxybenzoic acid: A similar compound with methoxy groups instead of chlorine atoms.
Uniqueness
Benzoic acid, 3,5-dichloro-4-hydroxy-, disodium salt is unique due to its specific substitution pattern and the presence of the disodium salt form, which enhances its solubility and reactivity in aqueous solutions. This makes it particularly useful in various scientific and industrial applications.
属性
CAS 编号 |
61055-25-2 |
|---|---|
分子式 |
C7H2Cl2Na2O3 |
分子量 |
250.97 g/mol |
IUPAC 名称 |
disodium;3,5-dichloro-4-oxidobenzoate |
InChI |
InChI=1S/C7H4Cl2O3.2Na/c8-4-1-3(7(11)12)2-5(9)6(4)10;;/h1-2,10H,(H,11,12);;/q;2*+1/p-2 |
InChI 键 |
BCXCITWKMKLWST-UHFFFAOYSA-L |
规范 SMILES |
C1=C(C=C(C(=C1Cl)[O-])Cl)C(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


